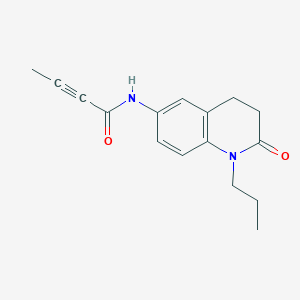

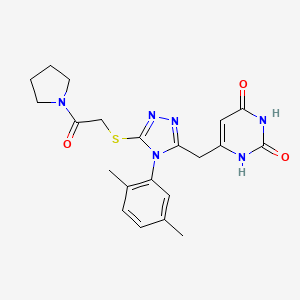

![molecular formula C17H16N4S2 B2988134 ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide CAS No. 439112-37-5](/img/structure/B2988134.png)

ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide and its derivatives have been synthesized for various studies. For instance, Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, a related compound, and studied its reactivity with aldehydes to form 4-(ethyl, aryl)idenamino derivatives. This process involves a series of reactions starting from quinoline-2-carboxylic acid, highlighting the compound's potential in chemical synthesis (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Antimicrobial Applications

Some derivatives of 1,2,3-triazoles, which are structurally related to this compound, have shown antimicrobial properties. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and found them to exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Catalysis and Organic Synthesis

In the field of organic synthesis and catalysis, derivatives of this compound have been utilized. For example, Bianchini et al. (2007) explored the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis. This study demonstrates the compound's relevance in understanding and improving catalytic processes (Bianchini, Gatteschi, Giambastiani, Guerrero Rios, Ienco, Laschi, Mealli, Meli, Sorace, Toti, & Vizza, 2007).

Photoinduced Synthesis

Tian et al. (2022) developed a photocatalytic synthesis method using compounds structurally related to this compound. This method involved the construction of thieno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide, illustrating the compound's utility in photochemical synthesis (Tian, Ai, Han, Rao, Shen, Sheng, & Wang, 2022).

Quantum Chemical Calculations

In computational chemistry, derivatives of this compound have been studied to understand their properties. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, a related compound, to determine their inhibition efficiencies as corrosion inhibitors. Such studies are essential for predicting and enhancing the performance of materials in various industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

Mechanism of Action

1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents. Their mechanism of action often involves interaction with enzymes or receptors in the cell, leading to disruption of essential biological processes .

Thieno[2,3-b]quinolines are another class of compounds with potential biological activity. They are known to interact with various targets in the cell, including enzymes and receptors, which can lead to changes in cellular function .

The presence of a sulfide group in the compound could also influence its biological activity. Sulfides are known to participate in various biochemical reactions and can influence the pharmacokinetic properties of the compound .

properties

IUPAC Name |

2-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S2/c1-3-21-15(19-20-17(21)22-4-2)14-10-12-9-11-7-5-6-8-13(11)18-16(12)23-14/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKZSQUPDSHAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

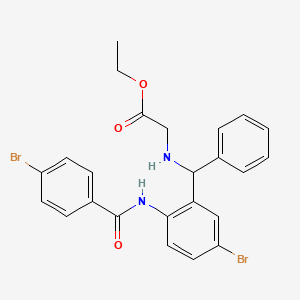

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

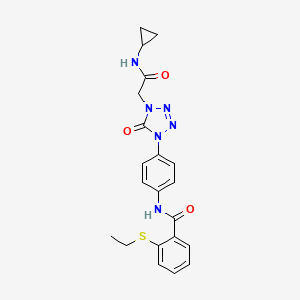

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

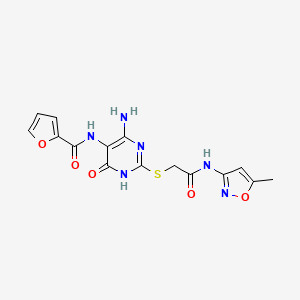

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)